molecular formula C19H15F2N3O2S B10950145 2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B10950145
M. Wt: 387.4 g/mol
InChI Key: NDAARGYLMQUTAZ-UHFFFAOYSA-N
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Description

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-PHENYLACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group, a pyrimidinyl group, and a phenylacetamide group. Its molecular formula is C18H14F2N4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the difluoromethoxyphenyl group: This step involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions.

    Synthesis of the pyrimidinyl group: This is achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The difluoromethoxyphenyl and pyrimidinyl groups are then coupled using thiol-based reagents to form the desired thioether linkage.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and phenylacetamide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity, while the pyrimidinyl and phenylacetamide groups contribute to the overall activity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isothiocyanate
  • 2-(Difluoromethoxy)phenyl isocyanate
  • 2-(4-(Difluoromethoxy)phenyl)acetic acid

Uniqueness

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H15F2N3O2S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C19H15F2N3O2S/c20-18(21)26-15-8-6-13(7-9-15)16-10-11-22-19(24-16)27-12-17(25)23-14-4-2-1-3-5-14/h1-11,18H,12H2,(H,23,25)

InChI Key

NDAARGYLMQUTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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